

Comparative Analysis of (3S,4S)-Tivantinib and Other MET Inhibitors

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Compound of Interest

Compound Name: (3S,4S)-Tivantinib

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A Guide for Researchers in Drug Development

The landscape of targeted cancer therapy has seen significant advancements with the development of inhibitors targeting the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase. Dysregulation of the MET signaling pathway is a known driver in various malignancies, making it a prime therapeutic target. **(3S,4S)-Tivantinib** was initially developed as a selective MET inhibitor. However, emerging evidence has sparked a debate surrounding its true mechanism of action, with several studies suggesting its anti-tumor activity may be independent of MET inhibition and instead attributed to microtubule depolymerization. This guide provides a comprehensive comparison of **(3S,4S)-Tivantinib** with other prominent MET inhibitors—Capmatinib, Tepotinib, Crizotinib, and Cabozantinib—supported by experimental data to aid researchers in their drug development endeavors.

Biochemical and Cellular Potency

A direct comparison of the inhibitory activity of these small molecules against the MET kinase and in cellular models is crucial for understanding their potency and selectivity.

| Inhibitor | Biochemical IC50/Ki (MET) | Cell Line | MET Status | Cellular IC50 | Citation |
|----------------------|---------------------------------|---------------------------------|----------------------------------|-------------------|-----------|
| (3S,4S)-Tivantinib | Ki: 355 nM | HT29, MKN-45 | Constitutive MET phosphorylation | 100 - 300 nM | [1] |
| MDA-MB-231, NCI-H441 | HGF-induced MET phosphorylation | 100 - 300 nM | [1] | | |
| Capmatinib | IC50: 0.13 nM | EBC-1 | MET-amplified | 2 nM | [2][3] |
| UW-lung-21 | MET exon 14 skipping | 21 nM | [3] | | |
| Tepotinib | IC50: 1.7 - 4 nM | MKN-45 | MET-amplified | <1 nM - 7 nM | [4][5][6] |
| SNU620 | MET-amplified | 9 nM | [5] | | |
| EBC-1 | MET-amplified | 9 nM | [6] | | |
| A549 | HGF-induced MET phosphorylation | 6 nM | [6] | | |
| Crizotinib | IC50: ~5 nM (literature) | MET-amplified lung cancer cells | MET-amplified | Potent inhibition | |
| Cabozantinib | IC50: 1.3 - 5.4 nM | TT cells | RET mutant (MET co-expressed) | 85 nM (p-RET) | [7][8][9] |

| | | | |
|-------|--------------------------|-------------|---------------------|
| Hep3B | Hepatocellular Carcinoma | 2.1 μ M | [9] |
| Huh7 | Hepatocellular Carcinoma | 6.2 μ M | [9] |

Clinical Efficacy in MET-Driven Cancers

Clinical trials provide the ultimate validation of a drug's therapeutic potential. The following table summarizes key efficacy data for these MET inhibitors in patients with MET-altered non-small cell lung cancer (NSCLC).

| Inhibitor | Trial (Phase) | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Citation |
|------------|----------------------|---|-------------------------------|---|--|--|
| Capmatinib | GEOMETRY mono-1 (II) | MET exon 14 skipping NSCLC (Treatment-naïve) | 68% | 12.6 months | 12.4 months | [10] [11] [12] |
| | | MET exon 14 skipping NSCLC (Previously treated) | 41% | 9.7 months | 5.4 months | [10] [11] [12] |
| Tepotinib | VISION (II) | MET exon 14 skipping NSCLC | 46% (IRC), 56% (Investigator) | 11.1 months (IRC), 14.0 months (Investigator) | 8.5 months (IRC) | [13] |
| | | MET exon 14 skipping NSCLC (1L) | 57.3% | 46.4 months | 12.6 months | [13] |
| | | MET exon 14 skipping NSCLC (2L+) | 45.0% | 12.6 months | | [13] |
| Crizotinib | PROFILE 1001 (I) | MET exon 14-altered NSCLC | 32% | 9.1 months | 7.3 months | [14] |

| | | | | | | |
|--------------|-------------------------------------|--|------------|----------------|------------|----------|
| METROS (II) | MET-amplified/exon 14 mutated NSCLC | 27% | 4.4 months | [15] | | |
| Cabozantinib | Phase II | MET-altered lung cancers (86% prior MET TKI) | 20% | 4 to 39 months | 4.5 months | [16][17] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Biochemical MET Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against recombinant MET kinase.

Materials:

- Recombinant human MET kinase domain
- Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[18]
- ATP
- Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
- Test compound (e.g., Tivantinib)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well plates

- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add 1 μ L of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μ L of MET kinase solution (e.g., 4 ng per well) to each well.[\[18\]](#)
- Add 2 μ L of a substrate/ATP mixture to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.[\[18\]](#)
- Add 5 μ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.[\[18\]](#)
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.[\[18\]](#)
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a suitable software.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of MET inhibitors on the viability of cancer cell lines.

Materials:

- MET-dependent (e.g., MKN-45, EBC-1) and MET-independent cancer cell lines
- Complete cell culture medium
- Test compound (e.g., Tivantinib)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well plates
- Multi-well spectrophotometer

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in culture medium.
- Remove the existing medium from the wells and add 100 μ L of the medium containing the test compound or vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
- Add 10 μ L of MTT solution to each well and incubate for an additional 2-4 hours.
- Carefully remove the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a multi-well spectrophotometer.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of MET Signaling Pathway

This protocol is for examining the effect of MET inhibitors on the phosphorylation of MET and its downstream signaling proteins.

Materials:

- MET-dependent cancer cell line (e.g., MKN-45)

- Hepatocyte Growth Factor (HGF), if studying ligand-dependent activation
- Test compound (e.g., Tivantinib)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- SDS-PAGE and Western blotting equipment

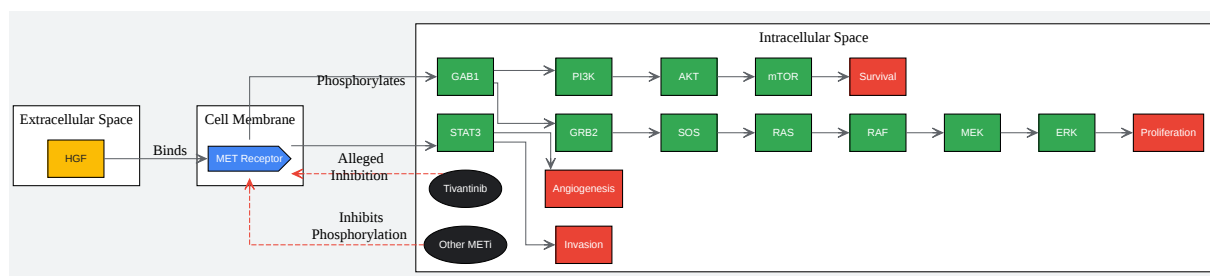
Procedure:

- Plate cells and allow them to grow to 70-80% confluency.
- Serum-starve the cells for 12-24 hours.
- Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
- Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes, where applicable.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein (20-30 μ g) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane and detect the signal using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing Pathways and Workflows

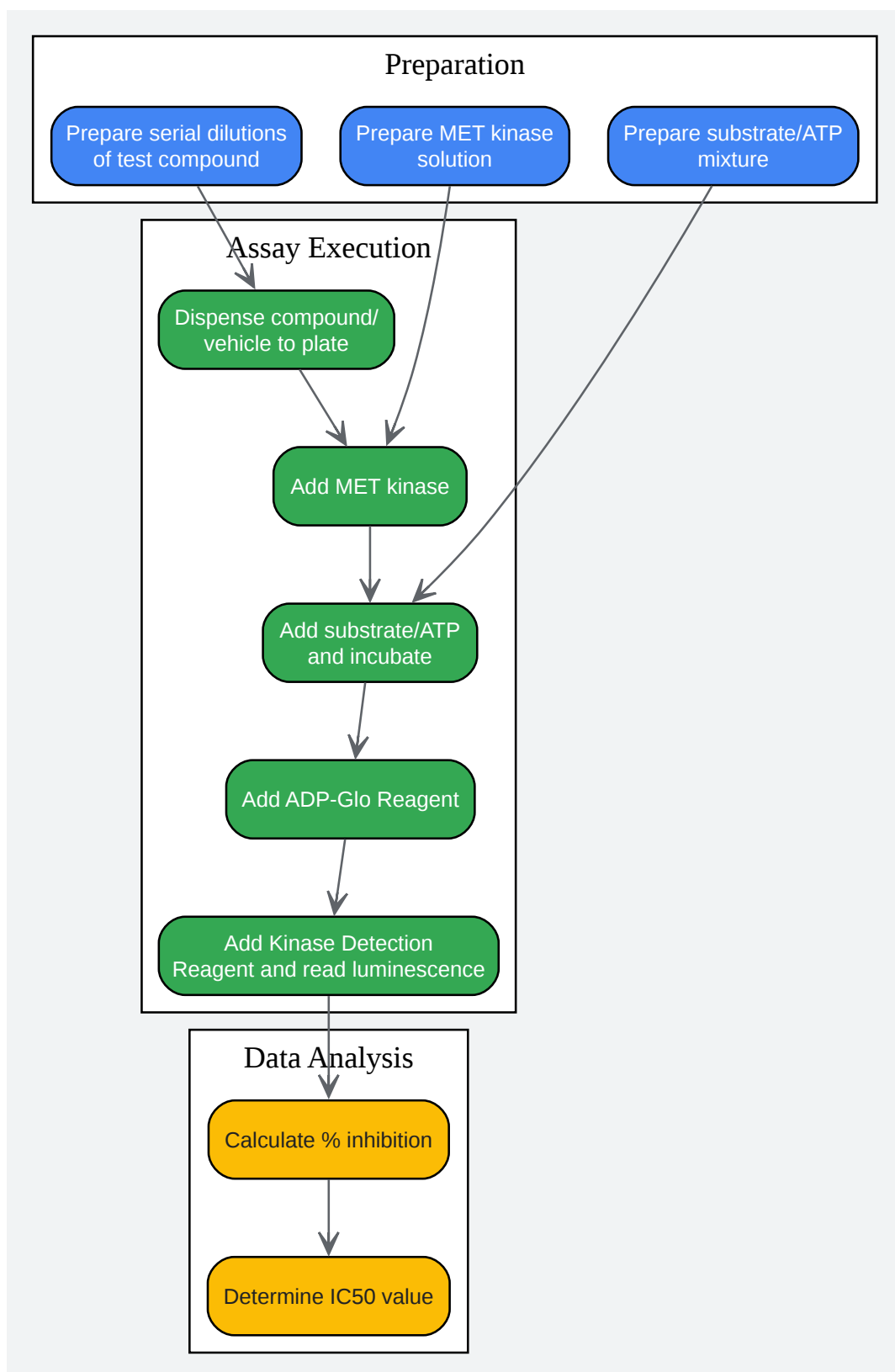
MET Signaling Pathway



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Caption: Simplified MET signaling pathway and points of inhibition.

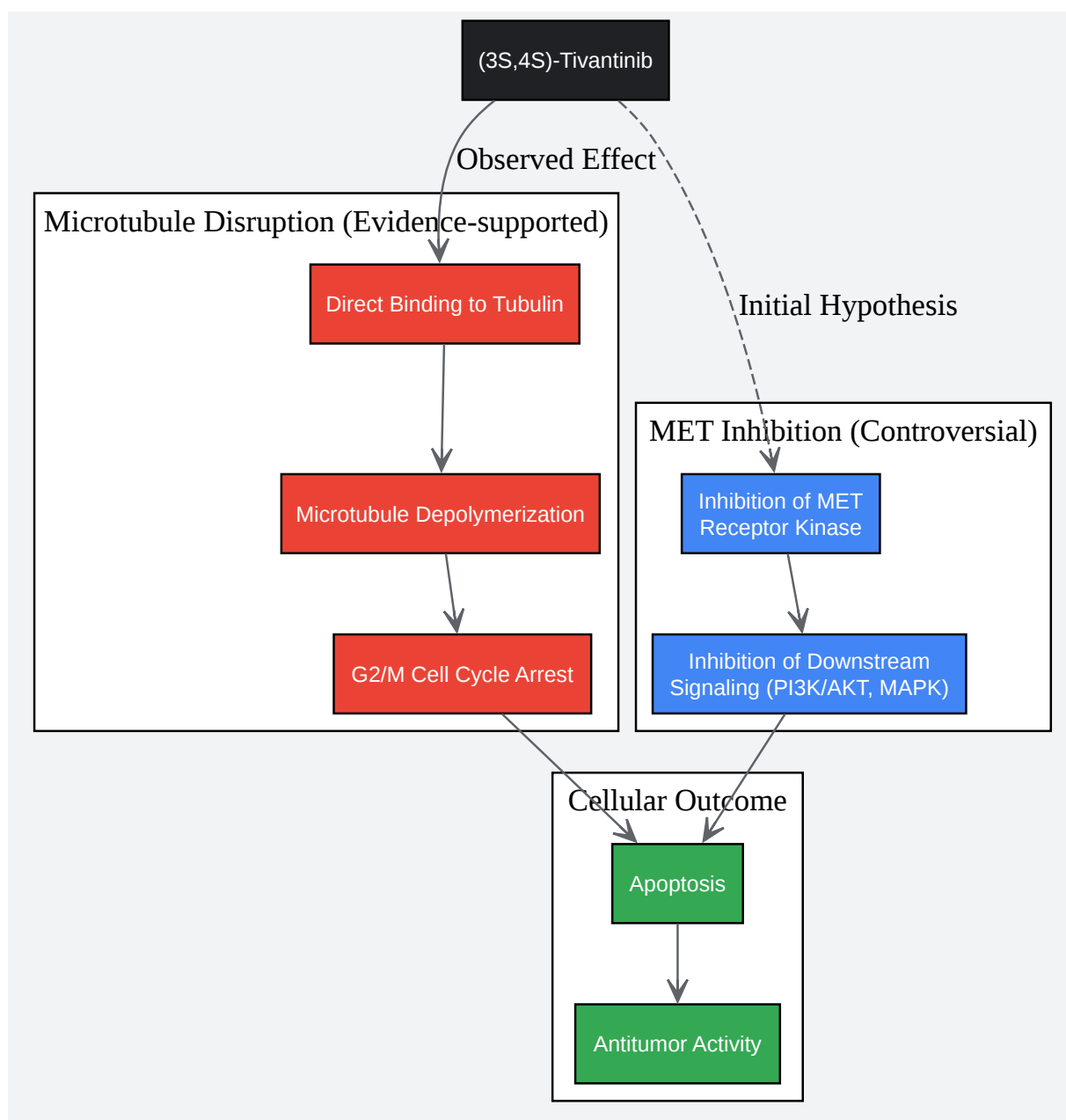
Experimental Workflow: Kinase Inhibition Assay



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Caption: Workflow for a biochemical MET kinase inhibition assay.

Logical Relationship: Tivantinib's Dual Mechanism



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Caption: Tivantinib's proposed dual mechanisms of action.

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